7-Oxoundecanoic acid
Description
7-Oxoundecanoic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of undecanoic acid, characterized by the presence of a keto group at the seventh carbon atom
Properties
IUPAC Name |
7-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZHWOQKWVNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991498 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-33-6 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxoundecanoic acid can be synthesized through several methods. One common approach involves the oxidation of undecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods
In industrial settings, the production of 7-oxoundecanoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions
7-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield 7-hydroxyundecanoic acid.
Substitution: The keto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 7-Hydroxyundecanoic acid.
Substitution: Various substituted undecanoic acids depending on the nucleophile used.
Scientific Research Applications
7-Oxoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism by which 7-oxoundecanoic acid exerts its effects involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in lipid metabolism. This leads to increased oxidative stress and cell death in fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A saturated fatty acid without the keto group.
10-Oxoundecanoic acid: Similar structure but with the keto group at the tenth carbon atom.
7-Hydroxyundecanoic acid: A reduced form of 7-oxoundecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness
7-Oxoundecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields .
Biological Activity
7-Oxoundecanoic acid (7-OUDCA) is a medium-chain fatty acid that has garnered interest due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article provides an overview of the biological activity of 7-OUDCA, drawing on diverse research findings, case studies, and relevant data tables.
Chemical Structure and Properties
7-Oxoundecanoic acid is characterized by a carbon chain of eleven carbons with a ketone functional group at the seventh position. Its molecular formula is , and it is categorized under the class of oxo fatty acids. The presence of the ketone group significantly influences its biological properties.
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of 7-OUDCA. In vitro experiments demonstrated that 7-OUDCA can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Anti-Inflammatory Effects of 7-OUDCA
| Study | Cell Type | Treatment | Key Findings |
|---|---|---|---|
| RAW 264.7 | LPS + 7-OUDCA | Reduced iNOS and COX-2 expression | |
| Human Monocytes | LPS + 7-OUDCA | Decreased TNF-α production | |
| THP-1 Cells | PMA + 7-OUDCA | Inhibition of IL-6 secretion |
Metabolic Effects
7-OUDCA has also been studied for its role in lipid metabolism. It has been shown to influence fatty acid oxidation pathways, potentially aiding in metabolic disorders such as obesity and diabetes. The compound appears to enhance mitochondrial function and increase fatty acid utilization, which could lead to improved insulin sensitivity .
Case Study: Metabolic Impact on Obesity
In a controlled study involving obese mice, administration of 7-OUDCA resulted in a significant reduction in body weight and fat mass compared to control groups. The treated mice exhibited improved glucose tolerance and reduced serum triglyceride levels, suggesting a beneficial effect on metabolic health .
The biological activity of 7-OUDCA can be attributed to several mechanisms:
- Inhibition of Pro-Inflammatory Pathways: By suppressing key enzymes like iNOS and COX-2, 7-OUDCA reduces the production of inflammatory mediators.
- Enhancement of Fatty Acid Oxidation: It promotes mitochondrial biogenesis and fatty acid oxidation, which are crucial for energy metabolism.
- Regulation of Gene Expression: 7-OUDCA may modulate the expression of genes involved in inflammation and metabolism through nuclear receptor pathways.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 7-Oxoundecanoic acid in experimental settings?
- Methodological Answer : Researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbonyl group at the 7-position and alkyl chain structure. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) can assess purity (>98% recommended for reproducibility). Differential Scanning Calorimetry (DSC) may verify thermal stability. For novel syntheses, elemental analysis is required to validate empirical formulas. Data should be cross-referenced with known standards, and all protocols must be documented in detail to enable replication .
Q. How should synthesis protocols for 7-Oxoundecanoic acid be designed to ensure reproducibility?
- Methodological Answer : Synthesis protocols must include:
- Catalyst Optimization : Evaluate catalysts (e.g., palladium or enzymatic systems) for ketone formation at the 7-position.
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to track intermediate formation.
- Purification Steps : Column chromatography or recrystallization to isolate the compound, followed by solvent removal under inert conditions to prevent oxidation.
- Batch Consistency : Replicate reactions across ≥3 independent trials to confirm yield consistency (±5% variance). Detailed procedural logs, including temperature, solvent ratios, and reaction times, are essential .
Advanced Research Questions
Q. How can contradictory data on the reactivity of 7-Oxoundecanoic acid under varying pH conditions be systematically resolved?
- Methodological Answer : To address contradictions:
- Controlled Replication : Repeat experiments under identical buffer systems (e.g., phosphate vs. Tris buffers) to isolate pH effects.
- Kinetic Analysis : Compare reaction rates using stopped-flow spectrophotometry to identify pH-dependent intermediates.
- Error Source Identification : Quantify instrument calibration errors (e.g., pH meter drift) and batch-to-batch compound variability via ANOVA.
- Computational Modeling : Use density functional theory (DFT) to simulate protonation states and predict reactivity trends. Publish raw datasets and statistical analyses to facilitate peer validation .
Q. What in-silico strategies are effective in predicting the metabolic pathways of 7-Oxoundecanoic acid, and how can these models be validated experimentally?
- Methodological Answer :
- Pathway Prediction : Use tools like BioTransformer 3.0 or GLORYx to simulate phase I/II metabolism, focusing on β-oxidation and ketone reduction.
- Validation Steps :
- Isotopic Labeling : Synthesize ¹³C-labeled 7-Oxoundecanoic acid and track metabolites via LC-MS/MS in hepatocyte assays.
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes.
- Cross-Species Comparison : Test metabolism in human vs. rodent microsomes to assess translational relevance. Model accuracy should be reported as a concordance score (e.g., ≥80% match between predicted and observed metabolites) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in 7-Oxoundecanoic acid toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.
- Uncertainty Quantification : Report 95% confidence intervals and use bootstrap resampling for small sample sizes (n<10).
- Outlier Detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous datapoints.
- Transparency : Publish raw dose-response curves and statistical code in repositories like GitHub or Zenodo .
Q. How can researchers address discrepancies in reported bioactivity data for 7-Oxoundecanoic acid across different cell lines?
- Methodological Answer :
- Cell Line Authentication : Confirm cell line identities via STR profiling to rule out cross-contamination.
- Culture Condition Standardization : Control for serum batch effects, oxygen tension, and passage number.
- Multi-Omics Integration : Correlate bioactivity with transcriptomic or proteomic profiles to identify lineage-specific targets.
- Meta-Analysis : Pool datasets from public repositories (e.g., ChEMBL) and apply random-effects models to quantify heterogeneity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling 7-Oxoundecanoic acid in oxidative stress assays?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Emergency Preparedness : Maintain spill kits and ensure access to safety data sheets (SDS) detailing first-aid measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
